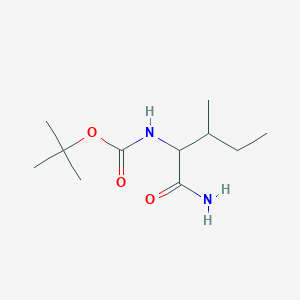

N-tert-Butoxycarbonyl-L-isoleucineamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-Butoxycarbonyl-L-isoleucineamide (abbreviated as Boc-L-isoleucineamide) is a protected amino acid derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under acidic conditions . The compound features the branched aliphatic side chain of isoleucine and an amide group, making it valuable for constructing peptides with specific conformational or hydrophobic properties. Its synthesis typically involves coupling Boc-protected amino acids with amines or esters using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide typically involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to form the Boc-protected amino acid. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-L-isoleucineamide undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.

Substitution: Reagents such as oxalyl chloride in methanol can be used for selective deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amino acid (L-isoleucine) and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

- Peptide Synthesis : N-tert-Butoxycarbonyl-L-isoleucineamide serves as a protecting group for the amino group in amino acids during peptide synthesis. This protection allows chemists to form peptide bonds without interference from the amino group, which can participate in side reactions if unprotected .

- Stereochemistry Studies : The compound has been utilized in studies focusing on stereoselectivity during organic reactions. For instance, it has been shown to facilitate substrate-controlled crotylboration reactions, leading to high diastereoselectivity in the synthesis of complex chiral molecules .

Biology

- Protein Structure and Function : In biological research, this compound is used to investigate protein folding and stability. By incorporating this compound into peptides, researchers can study how modifications affect protein interactions and conformations.

- Peptide-Based Drug Development : The compound plays a significant role in developing peptide therapeutics. Its ability to protect reactive sites allows for the synthesis of bioactive peptides that can be used as drugs or drug candidates.

Medicine

- Pharmaceutical Applications : this compound is crucial in synthesizing pharmaceutical compounds, particularly those involving peptide therapeutics. Its use enables the production of stable and effective drug candidates with desired pharmacological properties .

Crotylboration Reaction Study

A study highlighted the effectiveness of this compound in crotylboration reactions, demonstrating its ability to control stereochemistry selectively. The results showed that using this compound allowed for high diastereofacial selectivity when reacting with crotylboron derivatives, leading to valuable intermediates for further synthetic applications .

Peptide Synthesis for Drug Development

In a recent study focused on synthesizing radiolabeled peptides for cancer targeting, this compound was instrumental in creating stable peptide constructs that exhibited high specificity towards tumor cells. The peptides were evaluated for their binding affinity and stability, illustrating the compound's utility in developing targeted therapies .

Data Table: Applications Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Peptide synthesis | Protects amino groups; facilitates selective reactions |

| Biology | Protein structure studies | Affects protein interactions and stability |

| Medicine | Development of peptide therapeutics | Enables synthesis of stable drug candidates |

| Organic Synthesis | Crotylboration reactions | High diastereoselectivity achieved |

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucineamide primarily involves its role as a protecting group. The Boc group temporarily masks the amino group, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Boc-L-isoleucineamide vs. Boc-L-leucinal

- Functional Group : Boc-L-isoleucineamide contains an amide group, whereas Boc-L-leucinal (N-tert-butoxycarbonyl-L-leucinal) terminates in an aldehyde group .

- Reactivity : The aldehyde in Boc-L-leucinal allows for further conjugations (e.g., reductive amination), while the amide in Boc-L-isoleucineamide is typically inert, making it suitable for peptide chain elongation.

- Synthesis : Boc-L-leucinal is synthesized via reduction of Boc-L-leucine N-methyl-O-methylcarboxamide, contrasting with the coupling reactions used for Boc-L-isoleucineamide .

Boc-L-isoleucineamide vs. Methoxycarbonyl-L-phenylalanine tert-butyl ester

- Protecting Group: Methoxycarbonyl (Moz) in the latter is less acid-labile than Boc, requiring stronger conditions for deprotection (e.g., hydrogenolysis) .

- Side Chain : The phenylalanine residue introduces an aromatic side chain, enhancing hydrophobicity compared to isoleucine’s aliphatic branch .

Boc-L-isoleucineamide vs. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

- Side Chain : Cyclohexylglycine has a rigid cyclohexane ring, offering steric bulk and distinct hydrophobic interactions compared to isoleucine’s flexible side chain .

- Applications : Cyclohexylglycine derivatives are used in APIs (Active Pharmaceutical Ingredients) for their metabolic stability, whereas Boc-L-isoleucineamide is more common in research-scale peptide synthesis .

Analytical Characterization

All compounds are validated via 1H-NMR , 13C-NMR , and elemental analysis . However:

Biological Activity

N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH2) is a derivative of the amino acid L-isoleucine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and drug design, due to its potential biological activities.

- Molecular Formula : C₈H₁₅NO₄

- Molecular Weight : 189.209 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 79-83 °C

- Boiling Point : 320.9 ± 25 °C at 760 mmHg

- Flash Point : 147.9 ± 23.2 °C

This compound is primarily studied for its role as a prodrug, which can be converted into active forms through hydrolysis mechanisms. Research has indicated that compounds related to Boc-Ile-NH2 exhibit significant stability in biological systems, with hydrolysis rates affected by environmental conditions like pH and the presence of enzymes.

Hydrolysis Studies

A study demonstrated that Boc-Ile-NH2 showed a half-life (T1/2) of approximately 25.4 hours in rat lung homogenate, indicating its potential for sustained release in therapeutic applications . The compound's stability allows for effective drug delivery systems, particularly in pulmonary administration routes.

Anticancer Potential

Research indicates that derivatives of L-isoleucine, including Boc-Ile-NH2, may possess anticancer properties. A related study explored the synthesis of tetraamide compounds from L-isoleucine and evaluated their gelation potential for drug delivery applications. These compounds exhibited the capability to entrap non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, suggesting a dual role in both drug delivery and potential therapeutic effects against cancer .

Interaction with Biological Targets

Boc-Ile-NH2 has shown affinity towards ATP-binding sites, which is crucial for many biological processes including cell signaling and metabolism . This interaction may contribute to its biological activity by modulating pathways involved in cell proliferation and survival.

Case Study 1: Lung Retentive Prodrugs

In a pharmacokinetic study involving rat models, Boc-Ile-NH2 was evaluated for its lung retention capabilities when administered intratracheally. The results indicated that the compound maintained significant concentrations in lung tissues over time, demonstrating its potential for localized treatment of lung diseases .

| Time (h) | Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|

| 0.25 | <LLOQ | 2.03 ± 0.45 |

| 0.5 | <LLOQ | 1.63 ± 0.14 |

| 1 | <LLOQ | 2.10 ± 0.05 |

| 3 | <LLOQ | <LLOQ |

| 24 | <LLOQ | 20,000 ± 611 |

Case Study 2: Gelation Potential

Another study investigated the gelation properties of tetraamide compounds derived from Boc-Ile-NH2 when combined with various drug molecules. The ability to form stable gels suggested that these compounds could be utilized for controlled drug release applications, enhancing therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNERXKXKBCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.